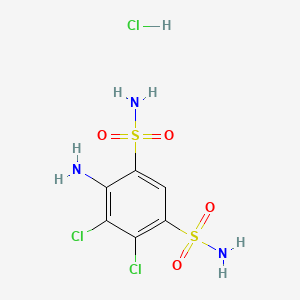
4-Ethylpyridine-d5 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpyridine-d5 1-Oxide is a research chemical with the molecular formula C7H9NO . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridine derivatives, such as this compound, can be achieved through various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the application of enzymes or whole cells for the preparation of hydroxylated pyridines . A different synthesis route involves the addition of Grignard reagents to pyridine N-oxides .Chemical Reactions Analysis
Pyridine derivatives, including this compound, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 . Additionally, they can participate in the polymerization of alkylene oxides .Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for 4-Ethylpyridine-d5 1-Oxide are not available, research on related pyridine compounds suggests an increasing global prevalence of resistance, recommending synergistic combinations to treat different pathogens . Furthermore, continuous monitoring of resistance and the development of more rapid diagnostic assays are urgently needed .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Ethylpyridine-d5 1-Oxide involves the oxidation of 4-Ethylpyridine-d5 to form the corresponding oxide.", "Starting Materials": ["4-Ethylpyridine-d5", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)"], "Reaction": ["Add the 4-Ethylpyridine-d5 to a reaction vessel", "Add the oxidizing agent slowly to the reaction mixture while stirring at a temperature between 0-10°C", "Continue stirring for several hours until the reaction is complete", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product."] } | |
Numéro CAS |
1330163-98-8 |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
129.192 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
Clé InChI |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
Synonymes |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



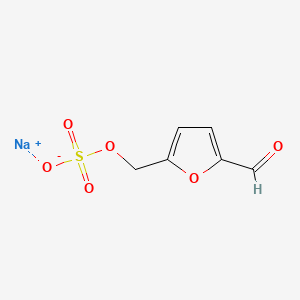
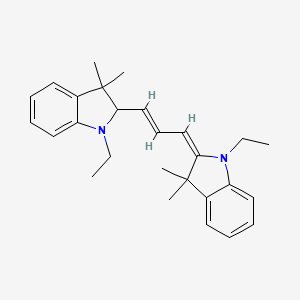
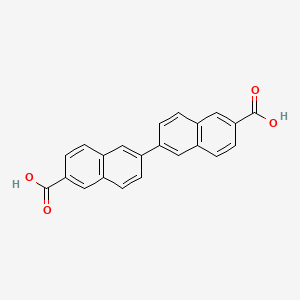
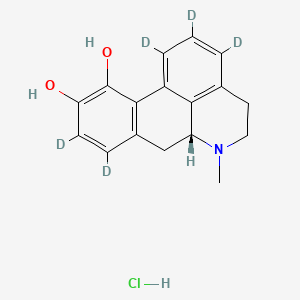
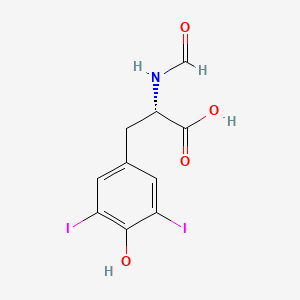
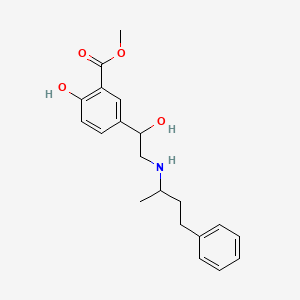
![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)
![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)
